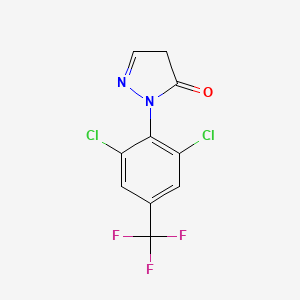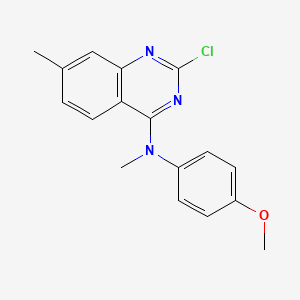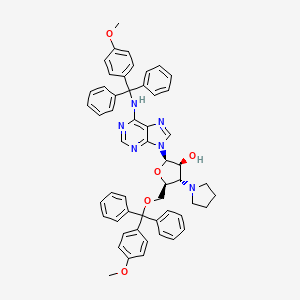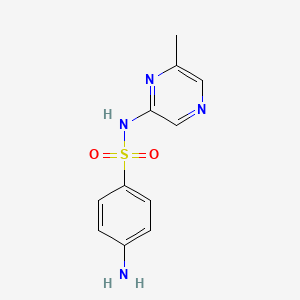![molecular formula C13H10BrN5OS B12921808 2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one CAS No. 61631-52-5](/img/structure/B12921808.png)
2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone is a complex organic compound that features a purine derivative linked to a bromo-phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Derivative: The starting material, 2-amino-1H-purin-6-thiol, is synthesized through the reaction of 2-chloro-6-aminopurine with thiourea.
Bromination: The purine derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile.
Coupling Reaction: The brominated purine derivative is coupled with 1-phenylethanone under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products Formed
Substitution: Products include various substituted purine derivatives.
Oxidation: Products include oxidized forms of the purine moiety.
Reduction: Products include reduced forms of the phenylethanone moiety.
Applications De Recherche Scientifique
2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Biochemical Research: It is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone involves its interaction with cellular DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit specific enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Amino-1H-purin-6-yl)thio)ethanol
- 2-((2-Amino-1H-purin-6-yl)thio)acetic acid
- 2-((2-Amino-1H-purin-6-yl)thio)propionic acid
Uniqueness
2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone is unique due to the presence of the bromo-phenylethanone moiety, which enhances its reactivity and potential biological activity compared to other similar compounds. This structural feature allows for more diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
61631-52-5 |
|---|---|
Formule moléculaire |
C13H10BrN5OS |
Poids moléculaire |
364.22 g/mol |
Nom IUPAC |
2-[(2-amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethanone |
InChI |
InChI=1S/C13H10BrN5OS/c14-10(9(20)7-4-2-1-3-5-7)21-12-8-11(17-6-16-8)18-13(15)19-12/h1-6,10H,(H3,15,16,17,18,19) |
Clé InChI |
YNWFPTJUSUWOHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(SC2=NC(=NC3=C2NC=N3)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)


![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)

![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)




![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
